molecular formula C14H12O3 B11722710 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B11722710
M. Wt: 228.24 g/mol
InChI Key: PAGMPWNTQNKMDO-UHFFFAOYSA-N
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Description

3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one is an organic compound that features a furan ring substituted with a hydroxymethyl group and a phenylprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 5-hydroxymethylfurfural (HMF) with acetophenone derivatives. One common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically performed in a polar solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as solid bases or metal oxides may be employed to improve the selectivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-(Hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and phenylprop-2-en-1-one moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring and a phenylprop-2-en-1-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

PAGMPWNTQNKMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO

Origin of Product

United States

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